

Sialyl-Lewis X: A Pivotal Glycan in Immune Modulation - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sialyl-Lewis X

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Abstract

Sialyl-Lewis X (sLeX), a terminal carbohydrate epitope, plays a critical role in the orchestration of immune responses and is implicated in various pathological processes. This tetrasaccharide, with the structure Neu5Ac α 2-3Gal β 1-4(Fuc α 1-3)GlcNAc, functions as a key ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). The interaction between sLeX and selectins mediates the initial tethering and rolling of leukocytes on the vascular endothelium, a crucial step in their extravasation to sites of inflammation and tissue injury. Beyond its established role in inflammatory cell trafficking, sLeX is involved in lymphocyte homing, immune cell activation, and the metastatic dissemination of cancer cells. This technical guide provides an in-depth overview of the core aspects of sLeX biology, including its biosynthesis, its multifaceted roles in immune modulation, and its implications in disease. Detailed experimental protocols for the characterization of sLeX and its interactions are provided, alongside quantitative data and visual representations of key pathways to serve as a valuable resource for researchers in immunology, oncology, and drug development.

Introduction to Sialyl-Lewis X

Sialyl-Lewis X, also known as CD15s or SSEA-1 (Stage-Specific Embryonic Antigen-1), is a carbohydrate antigen primarily found on the surface of various cells, including leukocytes, endothelial cells, and certain cancer cells.^[1] Its structure consists of a sialic acid, galactose, N-acetylglucosamine, and a fucose residue. The unique arrangement of these monosaccharides

allows for specific recognition by the lectin domain of selectins, initiating a cascade of events that govern cell-cell interactions in the vascular system.

The expression of sLeX is tightly regulated and varies among different cell types and activation states. For instance, it is constitutively expressed on granulocytes and monocytes but is induced on T and B lymphocytes upon activation.^[1] This differential expression is critical for the precise control of immune cell trafficking and function.

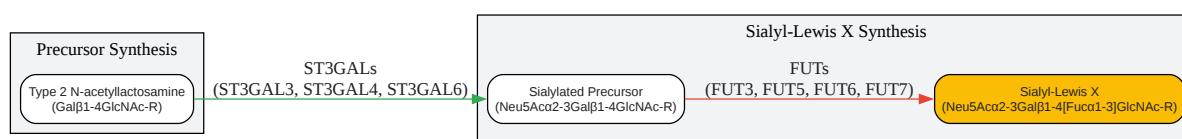
Biosynthesis of Sialyl-Lewis X

The synthesis of sLeX is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential action of specific glycosyltransferases that add monosaccharide units to a precursor oligosaccharide chain, typically a type 2 lactosamine chain (Gal β 1-4GlcNAc).

The key enzymes involved in the final steps of sLeX biosynthesis are:

- β -galactoside α -2,3-sialyltransferases (ST3GALs): These enzymes, primarily ST3GAL3, ST3GAL4, and ST3GAL6, catalyze the addition of sialic acid (N-acetylneuraminic acid) in an α 2,3-linkage to the terminal galactose residue of the precursor chain.^[1]
- α -1,3-fucosyltransferases (FUTs): Following sialylation, a fucose residue is added in an α 1,3-linkage to the N-acetylglucosamine residue. This step is catalyzed by fucosyltransferases such as FUT3, FUT5, FUT6, and FUT7.^[1]

The expression and activity of these glycosyltransferases are the primary determinants of the level of sLeX expression on the cell surface.



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Figure 1: Biosynthesis pathway of **Sialyl-Lewis X**.

Role in Immune Modulation Leukocyte Tethering and Rolling

The primary function of sLeX in the immune system is to mediate the initial attachment and subsequent rolling of leukocytes along the endothelial lining of blood vessels at sites of inflammation. This process is a prerequisite for the firm adhesion and transmigration of leukocytes into the underlying tissues.

The interaction is characterized by rapid on- and off-rates, allowing the leukocyte to "roll" along the endothelial surface, effectively slowing it down from the force of blood flow. This rolling phase enables the leukocyte to encounter and respond to activating signals, such as chemokines, presented on the endothelial surface.

Ligand for Selectins

sLeX is the canonical carbohydrate ligand for all three members of the selectin family:

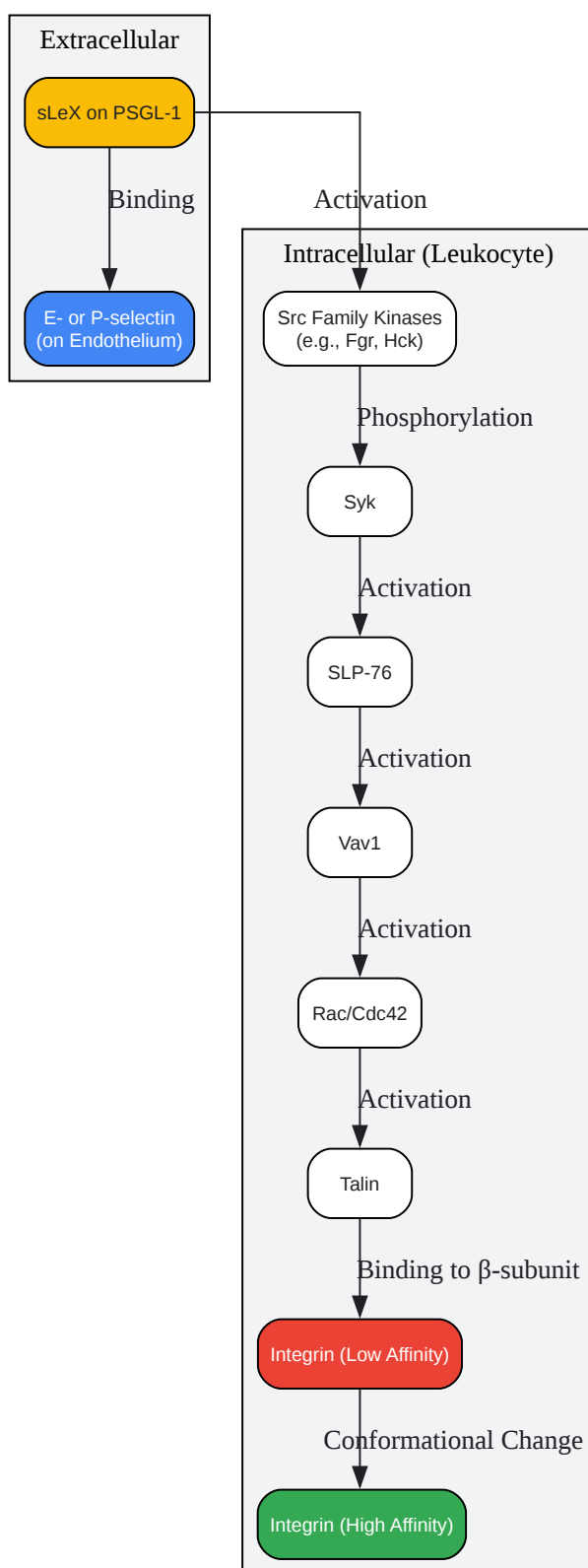
- E-selectin (Endothelial selectin): Expressed on activated endothelial cells.
- P-selectin (Platelet selectin): Found on activated platelets and endothelial cells.
- L-selectin (Leukocyte selectin): Expressed on the surface of most leukocytes.

While sLeX is a fundamental recognition motif, the affinity and specificity of the interaction can be modulated by the context of its presentation, such as the underlying protein or lipid scaffold and the presence of other modifications like sulfation. For instance, the high-affinity ligand for P-selectin, P-selectin glycoprotein ligand-1 (PSGL-1), presents sLeX on O-linked glycans in conjunction with sulfated tyrosine residues, which significantly enhances binding affinity.

Intracellular Signaling

The binding of sLeX on leukocytes to selectins on endothelial cells is not merely a passive adhesion event but also initiates intracellular signaling cascades within the leukocyte. This "outside-in" signaling is crucial for the subsequent steps of the leukocyte adhesion cascade.

Engagement of selectin ligands, such as PSGL-1, triggers a signaling pathway that leads to the activation of integrins, another class of adhesion molecules on the leukocyte surface. This activation involves a conformational change in the integrin structure, switching it from a low-affinity to a high-affinity state. This process, known as "integrin activation," is essential for the firm adhesion of the leukocyte to the endothelium, a critical step before transmigration.



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Figure 2: Simplified signaling pathway leading to integrin activation upon sLeX-selectin engagement.

Pathological Roles of Sialyl-Lewis X

Cancer Metastasis

The overexpression of sLeX on the surface of cancer cells is strongly associated with increased metastatic potential and poor prognosis in several types of cancer.^[1] Cancer cells can co-opt the sLeX-selectin adhesion pathway to facilitate their dissemination. By mimicking the behavior of leukocytes, sLeX-expressing tumor cells can roll along and adhere to the endothelium, promoting their extravasation from the bloodstream and the formation of distant metastases.

Microbial Pathogenesis

Some pathogenic microorganisms have evolved to display sLeX-like structures on their surface. This molecular mimicry allows them to bind to selectins on host cells, facilitating their adhesion to and invasion of host tissues. This is a strategy employed by certain bacteria to establish infections.

Quantitative Data

Expression of Sialyl-Lewis X on Human Immune Cells

The expression levels of sLeX vary significantly among different leukocyte populations. While obtaining directly comparable Mean Fluorescence Intensity (MFI) values from a single study across all cell types is challenging due to variations in experimental conditions, a general hierarchy of expression can be established from the literature.

Immune Cell Type	sLeX Expression Level (Qualitative)	Representative MFI (Arbitrary Units)
Neutrophils	High	++++
Monocytes	High	+++
Natural Killer (NK) Cells	Low to Moderate	++
Activated T Lymphocytes	Low to Moderate	++
Resting T Lymphocytes	Very Low / Negative	+
B Lymphocytes	Variable (generally low)	+

Note: The MFI values are presented as a relative guide and can vary depending on the antibody clone, fluorochrome, and instrument settings used in flow cytometry.

Binding Affinity of Sialyl-Lewis X to Selectins

The binding affinity of sLeX to selectins is generally in the millimolar to high micromolar range, reflecting the transient nature of the rolling interaction. The affinity can be influenced by the presentation of sLeX on scaffolds and by other molecular modifications.

Selectin	Ligand	Binding Affinity (Kd)	Method
P-selectin	sLeX analogue (TBC1269)	~111.4 μ M	Surface Plasmon Resonance
E-selectin	sLeX	IC50 ~0.75 mM	Competitive ELISA
L-selectin	sLeX	Low affinity, enhanced by sulfation	Cell Adhesion Assays

Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating higher affinity. IC50 is the concentration of an inhibitor that is required for 50% inhibition of a biological response.

Experimental Protocols

Detection of Sialyl-Lewis X by Flow Cytometry

This protocol describes a general procedure for the cell surface staining of sLeX on human leukocytes.

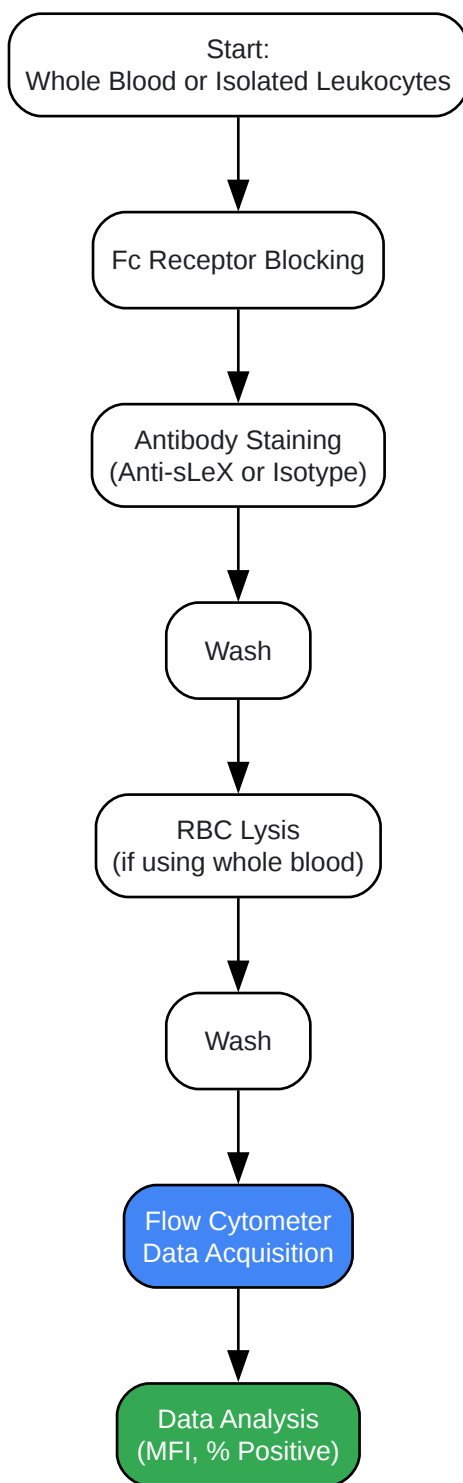
Materials:

- Whole blood or isolated peripheral blood mononuclear cells (PBMCs) and granulocytes.
- Phosphate-buffered saline (PBS).
- FACS buffer (PBS with 2% fetal bovine serum and 0.1% sodium azide).
- Anti-human CD15s (sLeX) monoclonal antibody (e.g., clone CSLEX1), conjugated to a fluorochrome.
- Isotype control antibody with the same fluorochrome.
- Fc receptor blocking reagent (e.g., Human TruStain FcX™).
- Red blood cell (RBC) lysis buffer (if using whole blood).
- Flow cytometer.

Procedure:

- Cell Preparation:
 - If using whole blood, collect in an EDTA or heparin-containing tube.
 - If using isolated leukocytes, prepare a single-cell suspension in FACS buffer.
- Fc Receptor Blocking:
 - Resuspend approximately 1×10^6 cells in 100 μ L of FACS buffer.

- Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
- Antibody Staining:
 - Add the fluorochrome-conjugated anti-sLeX antibody or the isotype control antibody at the predetermined optimal concentration.
 - Incubate for 30 minutes at 4°C in the dark.
- Washing:
 - Wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300-400 x g for 5 minutes.
- RBC Lysis (for whole blood):
 - If using whole blood, add 2 mL of 1X RBC lysis buffer and incubate for 5-10 minutes at room temperature.
 - Centrifuge and wash the cells once with FACS buffer.
- Data Acquisition:
 - Resuspend the cell pellet in 300-500 µL of FACS buffer.
 - Acquire data on a flow cytometer, ensuring appropriate compensation is set if performing multi-color analysis.



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Figure 3: Experimental workflow for sLeX detection by flow cytometry.

Cell Adhesion Assay under Shear Flow

This protocol outlines a method to study leukocyte adhesion to an endothelial monolayer under physiological flow conditions using a parallel plate flow chamber.

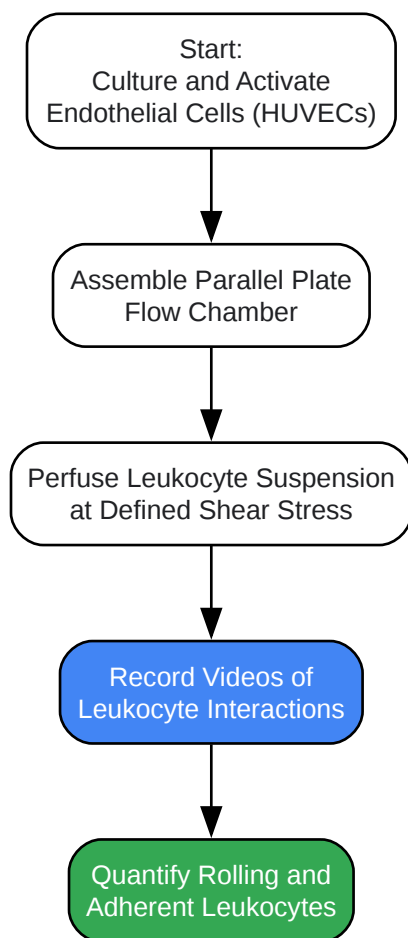
Materials:

- Parallel plate flow chamber.
- Syringe pump.
- Inverted microscope with a camera.
- Culture dishes with a confluent monolayer of human umbilical vein endothelial cells (HUVECs).
- Isolated human leukocytes.
- Assay medium (e.g., HBSS with Ca^{2+} and Mg^{2+}).
- Activating agent for endothelial cells (e.g., $\text{TNF-}\alpha$).

Procedure:

- Endothelial Cell Preparation:
 - Culture HUVECs to confluence in a 35 mm dish.
 - Activate the HUVEC monolayer with $\text{TNF-}\alpha$ (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.
- Flow Chamber Assembly:
 - Assemble the parallel plate flow chamber according to the manufacturer's instructions, placing the dish with the activated HUVEC monolayer as the bottom surface.
 - Connect the chamber to the syringe pump via tubing.
- Leukocyte Perfusion:

- Prepare a suspension of isolated leukocytes in the assay medium at a concentration of approximately 1×10^6 cells/mL.
- Perfuse the leukocyte suspension through the flow chamber at a defined shear stress (e.g., 1-2 dynes/cm²).
- Data Acquisition and Analysis:
 - Record videos of the leukocyte-endothelial cell interactions at multiple fields of view using the inverted microscope.
 - Analyze the videos to quantify the number of rolling and firmly adhered leukocytes.



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Figure 4: Experimental workflow for a cell adhesion assay under shear flow.

In Vitro Glycosyltransferase Assay

This protocol provides a general framework for measuring the activity of fucosyltransferases (FUTs) and sialyltransferases (ST3GALs) involved in sLeX synthesis.

Materials:

- Cell lysate or purified enzyme.
- Acceptor substrate (e.g., sialylated lactosamine for FUT assay, lactosamine for ST3GAL assay).
- Radiolabeled sugar donor (e.g., GDP-[14C]Fucose for FUT, CMP-[14C]Neu5Ac for ST3GAL).
- Reaction buffer with appropriate pH and cofactors (e.g., Mn^{2+} for some FUTs).
- Method for separating the product from the unreacted substrate (e.g., chromatography).
- Scintillation counter.

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and cell lysate/purified enzyme.
 - Initiate the reaction by adding the radiolabeled sugar donor.
- Incubation:
 - Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period.
- Reaction Termination:
 - Stop the reaction by adding a quenching solution (e.g., EDTA or by boiling).
- Product Separation and Quantification:

- Separate the radiolabeled product from the unreacted radiolabeled donor using a suitable chromatographic method (e.g., Dowex column chromatography or HPLC).
- Quantify the amount of radioactivity incorporated into the product using a scintillation counter.
- Data Analysis:
 - Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.

Conclusion and Future Directions

Sialyl-Lewis X is a glycan of profound importance in the regulation of immune cell trafficking and has emerged as a key player in the pathophysiology of cancer metastasis. Its role as a ligand for selectins places it at the center of a critical cell adhesion cascade. The information and protocols provided in this technical guide offer a comprehensive resource for researchers seeking to investigate the multifaceted biology of sLeX.

Future research in this field will likely focus on:

- Developing more specific and potent inhibitors of the sLeX-selectin interaction for therapeutic applications in inflammatory diseases and cancer.
- Elucidating the detailed regulatory mechanisms that control the expression of the glycosyltransferases involved in sLeX biosynthesis.
- Exploring the full spectrum of signaling events initiated by sLeX-mediated cell interactions.

A deeper understanding of the biology of **Sialyl-Lewis X** will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies for a range of human diseases.

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References

- 1. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sialyl-Lewis X: A Pivotal Glycan in Immune Modulation - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013878#sialyl-lewis-x-and-its-role-in-immune-modulation]

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